(5-Bromo-2-chlorophenyl)(2-methylmorpholino)methanone

Catalog No.
S16159634
CAS No.
M.F
C12H13BrClNO2
M. Wt
318.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-2-chlorophenyl)(2-methylmorpholino)methan...

Product Name

(5-Bromo-2-chlorophenyl)(2-methylmorpholino)methanone

IUPAC Name

(5-bromo-2-chlorophenyl)-(2-methylmorpholin-4-yl)methanone

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

InChI

InChI=1S/C12H13BrClNO2/c1-8-7-15(4-5-17-8)12(16)10-6-9(13)2-3-11(10)14/h2-3,6,8H,4-5,7H2,1H3

InChI Key

GLIGFZPCWDXCJP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C(=O)C2=C(C=CC(=C2)Br)Cl

The compound (5-Bromo-2-chlorophenyl)(2-methylmorpholino)methanone is a synthetic organic molecule characterized by its unique structural components. It contains a bromine atom and a chlorine atom attached to a phenyl ring, which is further substituted with a morpholine moiety. The molecular formula for this compound is C12H14BrClN1OC_{12}H_{14}BrClN_1O, and it has a molecular weight of approximately 303.6 g/mol. The presence of both halogen atoms and the morpholine group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical for aromatic compounds and amides. Key reactions include:

  • Nucleophilic Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions, which may lead to the formation of derivatives with different substituents on the aromatic ring.
  • Acylation Reactions: The carbonyl group in the methanone part of the structure can engage in acylation reactions, potentially forming more complex compounds.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol or methylene group, altering the compound's reactivity and biological properties.

Preliminary studies suggest that compounds similar to (5-Bromo-2-chlorophenyl)(2-methylmorpholino)methanone exhibit significant biological activities, particularly in inhibiting specific enzymes or pathways involved in disease processes. For instance, derivatives of related compounds have shown potential as inhibitors of purine nucleoside phosphorylase, which is crucial for nucleotide metabolism in various pathogens, including Mycobacterium tuberculosis .

Synthesis of (5-Bromo-2-chlorophenyl)(2-methylmorpholino)methanone can be achieved through several methods:

  • Bromination and Chlorination: Starting from 2-chlorophenol, bromination can be performed using bromine under acidic conditions to introduce the bromine atom at the 5-position.
  • Formation of the Morpholine Derivative: The morpholine moiety can be introduced through nucleophilic substitution on an appropriate precursor that contains a leaving group such as a halide.
  • Final Acylation: The final step involves acylating the morpholine derivative with an appropriate acyl chloride or anhydride to yield the desired methanone structure.

The unique structure of (5-Bromo-2-chlorophenyl)(2-methylmorpholino)methanone makes it suitable for various applications:

  • Pharmaceutical Development: Its potential as an inhibitor of key enzymes suggests applications in drug design for treating infections or cancers.
  • Material Science: As a building block in organic synthesis, it may be useful in creating new materials with desired properties.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary assessments could involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to target enzymes or receptors using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • In Vivo Studies: Testing its efficacy and safety profiles in animal models to assess therapeutic potential.

Several compounds share structural similarities with (5-Bromo-2-chlorophenyl)(2-methylmorpholino)methanone, providing insights into its uniqueness:

Compound NameSimilarityKey Features
1-(5-Bromo-2-chlorophenyl)ethanone0.77Lacks morpholine; simpler structure
4-(5-Bromo-2-chlorobenzyl)phenol0.77Contains phenolic hydroxyl group
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran0.76More complex with additional tetrahydrofuran ring
7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one0.81Contains naphthalene structure

These comparisons highlight that while many similar compounds exist, the specific combination of bromine, chlorine, and morpholine within this compound may confer unique biological activities and properties that are not present in others.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

316.98182 g/mol

Monoisotopic Mass

316.98182 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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